![molecular formula C9H14N4 B568399 3-(Piperidin-1-yl)pyrazin-2-amine CAS No. 117719-15-0](/img/structure/B568399.png)
3-(Piperidin-1-yl)pyrazin-2-amine
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Overview
Description
“3-(Piperidin-1-yl)pyrazin-2-amine” is a chemical compound with the CAS Number: 1286273-41-3 . It has a molecular weight of 177.25 . The IUPAC name for this compound is 3-(1-piperidinyl)-2-pyridinamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15N3/c11-10-9(5-4-6-12-10)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,12) . This indicates the presence of a piperidine ring and a pyrazine ring in the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
3-(Piperidin-1-yl)pyrazin-2-amine is used in a variety of scientific research applications, including drug discovery, drug delivery, and as a tool for studying enzyme-substrate interactions. It can also be used as a building block for the synthesis of other compounds. Additionally, this compound has been used as a ligand in the binding of metal ions to proteins.
Mechanism of Action
Target of Action
3-(Piperidin-1-yl)pyrazin-2-amine is a derivative of piperidine, which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . A series of 2-amino-4-(1-piperidine) pyridine derivatives, similar to this compound, have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
It is known that piperidine derivatives can interact with their targets and cause significant changes . For instance, the 2-amino-4-(1-piperidine) pyridine derivatives were designed to inhibit ALK and ROS1, which are clinically resistant to Crizotinib .
Biochemical Pathways
Piperidine derivatives are known to regulate several signaling pathways that are fundamental to tumorigenesis .
Pharmacokinetics
has been involved in the research of similar compounds , suggesting that these properties are being studied.
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities .
Advantages and Limitations for Lab Experiments
The use of 3-(Piperidin-1-yl)pyrazin-2-amine in lab experiments has several advantages. It is relatively easy to synthesize, and it is a stable compound that can be stored for long periods of time. Additionally, it can be used in a variety of experiments, including drug discovery, drug delivery, and as a tool for studying enzyme-substrate interactions.
However, there are also some limitations to using this compound in lab experiments. It is not known to have any significant therapeutic effects, and its mechanism of action is not fully understood. Additionally, it is not known to have any significant effect on the expression of certain genes.
Future Directions
There are a number of potential future directions for research involving 3-(Piperidin-1-yl)pyrazin-2-amine. These include further research into its mechanism of action, its effects on the activity of certain enzymes and receptors, and its potential therapeutic effects. Additionally, further research into its use as a tool for drug discovery and drug delivery could be beneficial. Finally, further research into its effects on the expression of certain genes could yield important insights into the role of this compound in biological processes.
Synthesis Methods
3-(Piperidin-1-yl)pyrazin-2-amine is synthesized by a reaction between piperidine and pyrazin-2-amine in a two-step process. In the first step, piperidine is reacted with an aldehyde to form an imine, which is then reacted with pyrazin-2-amine in the second step to form this compound. The reaction conditions and yields are optimized depending on the desired product.
Safety and Hazards
properties
IUPAC Name |
3-piperidin-1-ylpyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-9(12-5-4-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTXVNPYJYRTSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670299 |
Source
|
Record name | 3-(Piperidin-1-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117719-15-0 |
Source
|
Record name | 3-(Piperidin-1-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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